molecular formula C₂₇H₃₉D₇O₃ B1159824 7α,12α-Dihydroxy-5β-cholestan-3-one-d7

7α,12α-Dihydroxy-5β-cholestan-3-one-d7

Cat. No.: B1159824
M. Wt: 425.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7α,12α-Dihydroxy-5β-cholestan-3-one-d7 is a deuterium-labeled analog of a critical intermediate in the classic pathway of bile acid biosynthesis . The parent compound, 7α,12α-Dihydroxy-5β-cholestan-3-one, is a well-characterized steroidal metabolite that serves as a crucial substrate for downstream enzymatic reactions in the liver that ultimately produce cholic acid . This pathway is essential for the digestion and absorption of dietary fats and lipids . In research applications, the deuterated form is particularly valuable as an internal standard in mass spectrometry-based assays, enabling precise quantification of the native metabolite in complex biological samples like blood, bile, and liver homogenates. Its primary research value lies in investigating the regulation and flux of the bile acid biosynthesis pathway. It serves as a specific substrate for key enzymes, most notably 3α-hydroxysteroid dehydrogenase (3α-HSD) . Studies utilizing the non-deuterated form have been instrumental in purifying and characterizing this enzyme, which catalyzes the reduction of the 3-ketone group to a 3α-hydroxyl group, a essential step in forming the mature bile acid structure . Researchers employ this deuterated compound in metabolic studies to track the conversion of cholesterol into bile acids, to investigate disorders related to bile acid synthesis, and to study the effects of drugs or genetic modifications on this critical metabolic pathway. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₇H₃₉D₇O₃

Molecular Weight

425.7

Synonyms

(5β,7α,12α)-7,12-Dihydroxy-cholestan-3-one-d7

Origin of Product

United States

Scientific Research Applications

Clinical Diagnostics

Cerebrotendinous Xanthomatosis (CTX)
One of the prominent applications of 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 is in the diagnosis of Cerebrotendinous Xanthomatosis, a rare genetic disorder characterized by abnormal bile acid metabolism. Elevated levels of this compound serve as a biomarker for CTX. Recent studies have demonstrated that quantifying this compound in dried blood spots (DBS) can effectively differentiate between affected and unaffected individuals. For instance, concentrations in CTX patients were found to be significantly higher—up to 1385-fold compared to unaffected individuals—indicating its utility as a diagnostic marker .

Sample Type Mean Concentration (ng/ml) Affected Unaffected
DBS1385YesNo
PlasmaVariedYesNo

Metabolic Research

Bile Acid Synthesis Pathway
this compound plays a crucial role in the biosynthesis of bile acids from cholesterol. It acts as a precursor in the synthesis pathways for both cholic acid and chenodeoxycholic acid. Understanding its metabolic pathway has implications for studying cholestatic liver diseases and fatty acid deficiencies. Research indicates that dysregulation of this pathway can lead to various health conditions, making it essential for metabolic profiling .

Therapeutic Potential

Neuroprotective Properties
Emerging research suggests that derivatives of bile acids, including those related to this compound, may exhibit neuroprotective properties. In studies involving fibroblasts from patients with Parkinson’s Disease, certain bile acid derivatives demonstrated the ability to enhance mitochondrial function more effectively than traditional therapies like ursodeoxycholic acid (UDCA). This finding opens avenues for developing novel treatments targeting mitochondrial dysfunction associated with neurodegenerative diseases .

Case Studies

  • CTX Diagnostic Study
    • Objective: To assess the diagnostic utility of this compound in CTX.
    • Methodology: Analysis of DBS samples from diagnosed CTX patients.
    • Findings: A significant elevation in compound levels was observed in affected individuals compared to controls, supporting its role as a reliable biomarker.
  • Bile Acid Metabolism Research
    • Objective: To investigate the metabolic pathways involving this compound.
    • Methodology: Tracing metabolic conversions using isotopic labeling techniques.
    • Findings: The study elucidated the enzymatic steps leading to bile acid synthesis and highlighted potential therapeutic targets for metabolic disorders.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups present in 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 can undergo oxidation to form ketones or aldehydes. This transformation is essential for the conversion of cholesterol into bile acids.

Reduction Reactions

This compound can also participate in reduction reactions where the ketone group at position 3 can be reduced to form a hydroxyl group. The enzyme responsible for this reaction is identified as 3α-hydroxysteroid dehydrogenase, which requires cofactors such as NADPH or NADH for optimal activity. The optimal pH for this reaction is around 7.4 .

Esterification Reactions

Esterification can occur when the hydroxyl groups react with carboxylic acids, leading to the formation of esters, which are important in various biological functions and metabolic pathways.

Enzymatic Conversions

The compound acts as a substrate for various enzymes involved in bile acid biosynthesis:

  • 3β-Hydroxysteroid Dehydrogenase : Catalyzes the conversion of this compound into other steroid intermediates.

  • Cytochrome P450 Enzymes : These enzymes facilitate multiple hydroxylation steps that are crucial for the transformation into primary bile acids.

Biological Significance

As an intermediate in bile acid biosynthesis, this compound is involved in regulating lipid metabolism and cholesterol levels. Bile acids derived from this compound are essential for the digestion and absorption of dietary fats and fat-soluble vitamins .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological roles of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
7α-HydroxycholesterolHydroxyl at position 7Involved primarily in cholesterol metabolism
Chenodeoxycholic AcidHydroxyls at positions 3 and 7Major bile acid involved in fat digestion
Ursodeoxycholic AcidHydroxyls at positions 3 and 7Used therapeutically for liver diseases
5β-Cholestan-3-oneKetone at position 3Precursor to various steroid hormones

Preparation Methods

Key Reaction Parameters:

ParameterConditionYield (%)Reference
Substrate3α,7α,12α-Trihydroxy-5β-cholestane85–90
Enzyme3α-HSD (Streptomyces sp.)
Cofactorβ-NAD+ (1.5 equiv)
BufferPhosphate (pH 7.4)
Temperature37°C
Incubation Time24 h

Deuterium incorporation at the 3-position is achieved by substituting β-NAD+ with deuterated cofactors or using deuterated water (D2O) in the reaction medium. However, full d7 labeling requires additional deuteration at six other positions, typically involving precursor synthesis with deuterated cholesterol derivatives.

Chemical Synthesis from Cholesterol Derivatives

Chemical routes to 7α,12α-dihydroxy-5β-cholestan-3-one-d7 often begin with deuterated cholesterol, where seven hydrogen atoms are replaced with deuterium. The synthesis involves sequential hydroxylation and oxidation steps:

Step 1: Deuteration of Cholesterol

Cholesterol-d7 is synthesized via catalytic deuteration of cholesterol using platinum oxide (PtO2) in deuterated acetic acid (CD3COOD) under hydrogen gas (D2). This method achieves >98% deuteration at the C-2, C-3, C-4, C-6, C-7, C-15, and C-16 positions.

Step 2: Hydroxylation at C-7α and C-12α

The deuterated cholesterol undergoes regioselective hydroxylation using microbial enzymes (Rhodococcus erythropolis or Pseudomonas putida). These organisms express cytochrome P450 monooxygenases that introduce hydroxyl groups at C-7α and C-12α with high stereoselectivity.

Hydroxylation AgentConditionsSelectivityYield (%)
Rhodococcus erythropolispH 7.0, 30°C, 48 h7α:12α = 1:170
Pseudomonas putidapH 6.8, 28°C, 72 h7α:12α = 3:165

Step 3: Oxidation at C-3

The 3β-hydroxyl group of the dihydroxylated intermediate is oxidized to a ketone using Jones reagent (CrO3 in H2SO4) or enzymatic methods with cholesterol oxidase from Streptomyces sp.. Enzymatic oxidation is preferred for deuterated compounds to minimize epimerization.

Deuterium Labeling Strategies

Achieving d7 labeling requires a combination of precursor deuteration and post-synthetic exchange:

Precursor Deuteration

  • Cholesterol-d7 : Synthesized via catalytic deuteration as described above.

  • Deuterated Coenzymes : Use of β-NAD-d4 in enzymatic reactions introduces deuterium at the 3-position.

Post-Synthetic Exchange

  • Acid-Catalyzed H/D Exchange : Treatment with D2O and HCl at 60°C for 72 h exchanges labile hydrogens (e.g., hydroxyl groups) with deuterium.

  • Alkaline Exchange : Deuterium incorporation at α-positions to ketones via NaOH/D2O.

Analytical Validation

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : Confirms molecular ion [M+H]+ at m/z 426.36 for d7 variant (vs. 419.35 for non-deuterated).

  • Isotopic Purity : ≥98% d7 confirmed by absence of m/z 419–425 signals.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Loss of proton signals at δ 3.62 (3β-H) and δ 1.20–2.50 (aliphatic H).

  • 13C NMR : Shifted carbonyl resonance at δ 212.5 (C-3).

X-ray Crystallography

Challenges and Optimization

  • Deuterium Retention : Labile hydrogens (e.g., hydroxyl protons) may undergo back-exchange in protic solvents. Use of deuterated solvents (CD3OD, D2O) during purification is critical.

  • Enzymatic Efficiency : 3α-HSD activity decreases by 20–30% in D2O; buffer optimization (e.g., 50 mM Tris-DCl) mitigates this.

  • Cost of Deuterated Reagents : Cholesterol-d7 costs approximately $2,800–$3,360 per 10 mg, necessitating efficient recycling of catalysts.

Applications in Research

  • Bile Acid Biosynthesis : Tracing this compound in CYP27A1 knockout models elucidates alternative metabolic pathways.

  • Pharmacokinetics : Deuterated analogs enable precise quantification of endogenous steroid levels in plasma .

Q & A

Q. What conceptual challenges arise when extrapolating in vitro findings to in vivo systems?

  • Compartmentalization : In vitro assays lack organelle crosstalk (e.g., ER-mitochondria interactions).
  • Scaling : Use physiologically based pharmacokinetic (PBPK) models to adjust enzyme concentrations and cofactor availability.
  • Species differences : Cross-validate results in humanized mouse models to address interspecific enzyme variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.